D-Threo-sphingosine

Descripción

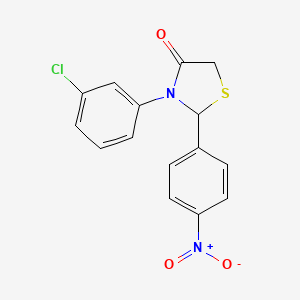

The exact mass of the compound 3-(3-chlorophenyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one is 334.0178911 g/mol and the complexity rating of the compound is 437. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

6036-85-7 |

|---|---|

Fórmula molecular |

C18H37NO2 |

Peso molecular |

299.5 g/mol |

Nombre IUPAC |

(E,2R,3R)-2-aminooctadec-4-ene-1,3-diol |

InChI |

InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h14-15,17-18,20-21H,2-13,16,19H2,1H3/b15-14+/t17-,18-/m1/s1 |

Clave InChI |

WWUZIQQURGPMPG-NVGHFZOBSA-N |

SMILES isomérico |

CCCCCCCCCCCCC/C=C/[C@H]([C@@H](CO)N)O |

SMILES canónico |

CCCCCCCCCCCCCC=CC(C(CO)N)O |

Origen del producto |

United States |

Foundational & Exploratory

D-Threo-sphingosine chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Threo-sphingosine is a stereoisomer of sphingosine (B13886), a fundamental long-chain amino alcohol that serves as a backbone for sphingolipids, a class of lipids critically involved in cellular signaling, membrane structure, and regulation. While the D-erythro form is the most common naturally occurring stereoisomer, the unique chemical properties and biological activities of other isomers, including this compound, are of increasing interest in biomedical research and drug development. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and known biological roles of this compound. It includes a summary of its key properties in tabular format, detailed experimental protocols for its study, and visual representations of relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers in the field.

Chemical Structure and Identification

This compound is an 18-carbon amino alcohol characterized by a specific stereochemical configuration at its two chiral centers (C2 and C3) and a trans double bond between C4 and C5.

Systematic Name (IUPAC): (2R,3R,4E)-2-aminooctadec-4-ene-1,3-diol[1][2]

Stereochemistry: The "Threo" designation indicates the relative configuration of the amino and hydroxyl groups at C2 and C3, which are on opposite sides in a Fischer projection. The "D" designation refers to the configuration at C2, analogous to D-glyceraldehyde.

Chemical Identifiers: A comprehensive list of identifiers for this compound is provided in the table below.

Physicochemical Properties

The distinct stereochemistry of this compound influences its physical and chemical properties, which in turn affect its biological activity and interactions.

| Property | Value | Source |

| Molecular Formula | C₁₈H₃₇NO₂ | [1][3] |

| Molecular Weight | 299.5 g/mol | [1][2] |

| CAS Number | 6036-85-7 | [1][2] |

| Appearance | Solid | [4] |

| Solubility | Soluble in Chloroform (B151607), DMSO, Ethanol, and Methanol (B129727). | [4] |

| Melting Point | Data not readily available for the pure D-Threo isomer. The related D-erythro-sphingosine has a melting point of 67-81°C. | [5] |

| Specific Optical Rotation | Specific values for this compound are not consistently reported in readily available literature. The determination of stereoisomers can be achieved through techniques like vibrational circular dichroism (VCD). | [6] |

Biological Significance and Signaling Pathways

Sphingolipids, including sphingosine and its derivatives, are not merely structural components of cell membranes but also potent signaling molecules. The phosphorylation of sphingosine by sphingosine kinases (SphK1 and SphK2) to form sphingosine-1-phosphate (S1P) is a critical step in many signaling cascades.[7][8][9][10] S1P acts as an extracellular ligand for a family of G protein-coupled receptors (S1PRs) and also has intracellular targets, regulating processes such as cell survival, proliferation, migration, and inflammation.[7][8][10]

The stereochemistry of the sphingoid base can significantly impact its biological activity. For instance, L-threo-sphingosine has been shown to be a more potent inhibitor of protein kinase C (PKC) than the naturally occurring D-erythro-sphingosine.[11][12] Furthermore, unlike the D-erythro isomer, L-threo-sphingosine does not inhibit serine palmitoyltransferase (SPT), the rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway.[11][12] While specific signaling pathways exclusively attributed to this compound are not extensively characterized, it is plausible that its unique stereochemistry leads to differential interactions with key enzymes and receptors in the sphingolipid metabolic and signaling network.

Sphingosine Kinase and S1P Signaling

The phosphorylation of sphingosine to S1P is a key regulatory node. The balance between the levels of ceramide, sphingosine, and S1P (often termed the "sphingolipid rheostat") can determine cell fate, with ceramide and sphingosine often promoting apoptosis and S1P promoting cell survival and proliferation.

Regulation of Protein Kinase C

Sphingosine is a known inhibitor of Protein Kinase C (PKC), a family of kinases crucial for various cellular processes.[3][13][14][15] The inhibitory effect is stereospecific, with different isomers exhibiting varying potencies. This makes stereoisomers of sphingosine valuable tools for dissecting the roles of specific PKC isoforms in signaling.

Experimental Protocols

The study of this compound necessitates robust methods for its extraction from biological matrices, purification, and quantification, as well as assays to probe its biological activity.

Extraction of Sphingolipids from Biological Samples

A common starting point for the analysis of sphingolipids is their extraction from cells, tissues, or plasma. The choice of method depends on the sample type and the downstream application.

Protocol 1: Modified Bligh and Dyer Extraction [16][17]

This protocol is suitable for the extraction of total lipids, including sphingolipids, from cultured cells or tissues.

-

Homogenization: Homogenize the biological sample (e.g., cell pellet or tissue) in a mixture of chloroform:methanol (1:2, v/v). For a 100 mg sample, use 3 ml of the solvent mixture.

-

Phase Separation: Add 1 ml of chloroform and 1 ml of water to the homogenate. Vortex thoroughly.

-

Centrifugation: Centrifuge the mixture at 1,000 x g for 10 minutes to separate the phases.

-

Collection: Carefully collect the lower organic phase, which contains the lipids.

-

Drying: Evaporate the solvent under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for downstream analysis (e.g., methanol or mobile phase for HPLC).

Analysis by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a powerful technique for the sensitive and specific quantification of individual sphingolipid species, including this compound.

Protocol 2: HPLC-MS/MS Analysis of Sphingosine [18][19][20]

-

Chromatographic Separation:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 3.5 µm).[20]

-

Mobile Phase A: 0.1% formic acid and 5 mM ammonium (B1175870) formate (B1220265) in water.[20]

-

Mobile Phase B: 0.1% formic acid and 5 mM ammonium formate in methanol.[20]

-

Gradient: A typical gradient would start with a high percentage of mobile phase A and ramp up to a high percentage of mobile phase B to elute the sphingosine.

-

Flow Rate: 0.3 mL/min.[20]

-

Injection Volume: 5 µL.[20]

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: For sphingosine (d18:1), a common transition is m/z 300.3 → 282.3. Specific transitions for this compound should be optimized. An internal standard, such as sphingosine (d17:1), should be used for accurate quantification.[20]

-

Sphingosine Kinase Activity Assay

This assay measures the activity of sphingosine kinases by quantifying the amount of ATP consumed during the phosphorylation of sphingosine.

Protocol 3: Luminescence-Based Sphingosine Kinase Assay [21]

This is a high-throughput method suitable for screening inhibitors.

-

Reaction Setup: In a 96-well plate, combine the sphingosine kinase enzyme, sphingosine substrate (e.g., this compound), and reaction buffer.

-

Initiation: Start the reaction by adding ATP.

-

Incubation: Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

Termination and Detection: Stop the reaction and measure the remaining ATP using a luciferase-based ATP detection reagent. The luminescent signal is inversely proportional to the kinase activity.

Conclusion

This compound, while less studied than its D-erythro counterpart, represents an important molecule for understanding the structure-activity relationships of sphingolipids. Its unique stereochemistry likely confers distinct biological properties that can be harnessed for the development of novel therapeutic agents and research tools. The methodologies outlined in this guide provide a framework for the detailed investigation of this compound's role in cellular processes. Further research is warranted to fully elucidate its specific signaling pathways and biological functions, which will undoubtedly contribute to a more complete picture of the complex world of sphingolipid biology.

References

- 1. researchgate.net [researchgate.net]

- 2. Threo-sphingosine, (+)- | C18H37NO2 | CID 447699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Protein kinase C and platelet inhibition by D-erythro-sphingosine: comparison with N,N-dimethylsphingosine and commercial preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Sphingosine | C18H37NO2 | CID 5280335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Activation of atypical protein kinase C by sphingosine 1-phosphate revealed by an aPKC-specific activity reporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sphingosine 1-phosphate receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An update on sphingosine-1-phosphate and other sphingolipid mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sphingosine 1-phosphate: lipid signaling in pathology and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. caymanchem.com [caymanchem.com]

- 12. L-threo-Sphingosine (25695-95-8) for sale [vulcanchem.com]

- 13. Use of D-erythro-sphingosine as a pharmacological inhibitor of protein kinase C in human platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Regulation of protein kinase C by sphingosine and lysosphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effects of sphingosine and other sphingolipids on protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Guide to Sphingolipid: Structure, Classification, and Detection Methods - MetwareBio [metwarebio.com]

- 17. An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Free-Sphingoid Bases in Plasma and Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. HPLC-MS/MS Analysis for Sphingosine 1-Phosphate after the Dephosphorylation by Hydrogen Fluoride [mdpi.com]

- 19. preprints.org [preprints.org]

- 20. Determination of endogenous sphingolipid content in stroke rats and HT22 cells subjected to oxygen-glucose deprivation by LC‒MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Sphingosine Kinase Activity Assay - Echelon Biosciences [echelon-inc.com]

The Cellular Functions of D-Threo-Sphingosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Threo-sphingosine, a stereoisomer of the more commonly studied D-erythro-sphingosine, is a bioactive sphingolipid that plays a significant role in critical cellular processes. While research has historically focused on the D-erythro form, emerging evidence highlights the unique and potent activities of its threo counterpart. This technical guide provides an in-depth exploration of the cellular functions of this compound, with a particular focus on its role in apoptosis and its interactions with key signaling pathways. We consolidate available quantitative data, present detailed experimental protocols for its study, and provide visual representations of relevant cellular mechanisms and workflows to support further research and drug development efforts in this area.

Introduction to this compound

Sphingolipids are a class of lipids that serve as both structural components of cell membranes and as critical signaling molecules. The central backbone of most sphingolipids is a long-chain amino alcohol, with sphingosine (B13886) being a primary example. Sphingosine exists in several stereoisomeric forms, including D-erythro, L-erythro, D-threo, and L-threo configurations. The naturally occurring and most abundant form in mammalian cells is D-erythro-sphingosine. However, the other stereoisomers, including this compound, exhibit distinct and often potent biological activities.

This compound is characterized by the specific spatial arrangement of the hydroxyl and amino groups at the C2 and C3 positions of the sphingoid backbone. This stereochemistry significantly influences its biological activity, including its metabolism and its interaction with protein targets. This guide will delve into the known cellular functions of this compound, distinguishing its effects from those of its more prevalent erythro isomer.

Core Cellular Functions of this compound

The primary and most well-documented function of this compound is its potent ability to induce apoptosis, or programmed cell death. It also plays a role as an inhibitor of Protein Kinase C (PKC) and is metabolized within the complex network of sphingolipid pathways.

Potent Induction of Apoptosis

A key distinguishing feature of the threo-isomers of sphingosine derivatives is their enhanced pro-apoptotic activity compared to their erythro counterparts. Studies have shown that N-octanoyl-D-threo-sphingosine is a more potent inducer of apoptosis in certain cancer cell lines than the D-erythro form.

One study investigating the stereo-specificity of N-octanoyl-sphingosine-induced apoptosis in U937 cells found that the D- and L-threo stereoisomers were several-fold more potent in inducing nucleosomal fragmentation than the erythro isomers. The observed order of potency was: D-threo-C8-Ceramide = L-threo-C8-Ceramide > L-erythro-C8-Ceramide > D-erythro-C8-Ceramide. This highlights the critical role of the threo configuration in mediating programmed cell death.

The proposed mechanism for sphingosine-induced apoptosis involves its ability to influence the balance of pro- and anti-apoptotic proteins, leading to the activation of caspases and other apoptotic effectors.[1] While the precise downstream signaling cascade specifically for this compound is not fully elucidated, it is hypothesized to follow a similar, albeit more potent, pathway to that of other pro-apoptotic sphingolipids.

Inhibition of Protein Kinase C (PKC)

Role in Sphingolipid Metabolism

This compound is a component of the intricate sphingolipid metabolic network. The metabolism of sphingosine stereoisomers is highly specific, with different enzymes showing preferences for certain configurations. For example, studies on L-threo-sphinganine (the saturated backbone of L-threo-sphingosine) have shown that it can be acylated by dihydroceramide (B1258172) synthase to form L-threo-dihydroceramide.[5] This product can then be further metabolized to L-threo-dihydro-sphingomyelin and L-threo-sphingomyelin.[5] However, it is not a substrate for glucosylceramide synthase, indicating a divergence in the metabolic fate of threo-isomers compared to the erythro-isomers which are precursors to a wide range of glycosphingolipids.[5] Based on these findings with the L-enantiomer, it is plausible that this compound is also a substrate for ceramide synthases, leading to the formation of D-threo-ceramide, which can then be incorporated into sphingomyelin.

Data Presentation: Comparative Effects of Sphingosine Stereoisomers

The following table summarizes the comparative pro-apoptotic potency of N-octanoyl-sphingosine stereoisomers in U937 cells, as this is the most direct quantitative comparison available for a this compound derivative.

| Compound | Relative Potency in Inducing Apoptosis |

| N-octanoyl-D-threo-sphingosine | Highest |

| N-octanoyl-L-threo-sphingosine | Highest |

| N-octanoyl-L-erythro-sphingosine | Intermediate |

| N-octanoyl-D-erythro-sphingosine | Lower |

| N-octanoyl-DL-erythro-dihydrosphingosine | Lowest |

Table 1: Comparative pro-apoptotic potency of N-octanoyl-sphingosine stereoisomers in U937 cells. Data extrapolated from a study demonstrating the order of potency in inducing nucleosomal fragmentation.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the central role of sphingosine in cellular signaling and provide a logical workflow for investigating its effects.

References

- 1. Sphingosine: Structure, Functions and Detection - Creative Proteomics [creative-proteomics.com]

- 2. Functions of sphingosine in cell proliferation and death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. medicinacomplementar.com.br [medicinacomplementar.com.br]

- 5. Comparison of the metabolism of L-erythro- and L-threo-sphinganines and ceramides in cultured cells and in subcellular fractions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the De Novo Biosynthesis of D-Erythro-Sphingosine

Audience: Researchers, scientists, and drug development professionals.

Abstract: Sphingolipids are a critical class of lipids that serve as both structural components of cellular membranes and as signaling molecules involved in a myriad of cellular processes, including proliferation, apoptosis, and stress responses. The de novo biosynthesis pathway, originating in the endoplasmic reticulum, is the primary source of these molecules and represents a central hub for cellular lipid homeostasis. Dysregulation of this pathway is implicated in numerous pathologies, including metabolic diseases, neurodegenerative disorders, and cancer, making its enzymatic components attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of the core enzymatic steps in the de novo synthesis of the sphingoid backbone, focusing on the canonical pathway that produces D-erythro-sphingosine, the precursor to most mammalian ceramides (B1148491). It includes a detailed examination of the key enzymes, quantitative kinetic data, and robust experimental protocols for assessing enzymatic activity.

The Core Biosynthetic Pathway: From Serine to Ceramide

The de novo synthesis of sphingolipids is a conserved pathway that occurs on the cytosolic face of the endoplasmic reticulum (ER).[1][2] It involves four sequential enzymatic reactions to produce ceramide, the central molecule from which more complex sphingolipids are derived. It is critical to note that this canonical pathway stereospecifically produces intermediates with D-erythro configuration, not D-threo.[3] The D-erythro stereochemistry is essential for the biological function of downstream sphingolipids in mammals.

The pathway begins with the condensation of L-serine and palmitoyl-CoA, a rate-limiting step catalyzed by serine palmitoyltransferase (SPT).[1][2] The product, 3-ketosphinganine, is rapidly reduced to sphinganine (B43673) (dihydrosphingosine) by 3-ketodihydrosphingosine reductase (KDSR).[4][5] Subsequently, sphinganine is acylated by a family of six ceramide synthases (CerS) to form dihydroceramide (B1258172).[6] The final step involves the introduction of a 4,5-trans double bond into dihydroceramide by dihydroceramide desaturase (DEGS1), yielding ceramide, which contains the D-erythro-sphingosine backbone.[5][7]

Serine Palmitoyltransferase (SPT)

SPT (EC 2.3.1.50) is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that catalyzes the first and rate-limiting step in sphingolipid synthesis.[2][8] In mammals, it exists as a heterodimer of SPTLC1 and SPTLC2 (or SPTLC3) subunits, anchored in the ER membrane.[1][5] The enzyme catalyzes a Claisen-like condensation of L-serine with a long-chain acyl-CoA, typically palmitoyl-CoA, to form 3-ketosphinganine.[9] This reaction is a key regulatory point and is inhibited by several compounds, most notably myriocin, a potent and specific inhibitor widely used in research.[2][10]

3-Ketodihydrosphingosine Reductase (KDSR)

KDSR (EC 1.1.1.102) is an ER-membrane-bound protein that belongs to the short-chain dehydrogenase/reductase (SDR) family.[4][11] It catalyzes the stereospecific reduction of the ketone group of 3-ketosphinganine to a hydroxyl group, using NADPH as a cofactor, to produce sphinganine (dihydrosphingosine).[4][5] This reaction is generally considered to be very rapid, and as a result, the intermediate 3-ketosphinganine is kept at very low levels within the cell.[12]

Ceramide Synthase (CerS)

The acylation of sphinganine to form dihydroceramide is catalyzed by a family of six distinct ceramide synthases (CerS1-6, EC 2.3.1.24) located in the ER.[6] A defining feature of these enzymes is their high specificity for fatty acyl-CoAs of particular chain lengths.[6][13] This specificity is a major determinant of the acyl-chain composition of the resulting ceramides and more complex sphingolipids, which in turn influences their biological functions. For example, CerS2 primarily utilizes very-long-chain acyl-CoAs (C20-C26).[14]

Dihydroceramide Desaturase (DEGS1)

DEGS1 (EC 1.14.19.17) is the terminal enzyme in the de novo synthesis of the ceramide backbone. It introduces the characteristic 4,5-trans double bond into the sphinganine moiety of dihydroceramide to form ceramide.[15] This desaturation reaction requires molecular oxygen and a reductant, typically NADH, and is thought to involve a di-iron center within the enzyme's active site.[16][17] Inhibition of DEGS1 leads to the accumulation of dihydroceramides and is a strategy being explored for therapeutic purposes. Fenretinide (4-HPR) is a well-characterized inhibitor of DEGS1.[7]

Quantitative Analysis of Pathway Enzymes

The efficiency and regulation of the sphingolipid biosynthetic pathway are governed by the kinetic properties of its constituent enzymes and their susceptibility to inhibitors. This section summarizes key quantitative data for these enzymes.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | Km | Vmax | Organism/System | Reference |

|---|---|---|---|---|---|

| SPT | L-Serine | 1.2 mM | - | Mammalian | [18] |

| SPT | Palmitoyl-CoA | ~10-20 µM | - | Mammalian | [18] |

| DEGS1 | C8-dhCer | 1.92 ± 0.36 µM | 3.16 ± 0.24 nmol/min/g protein | Rat Liver Microsomes | [19] |

| DEGS1 | NADH | 43.4 ± 6.47 µM | 4.11 ± 0.18 nmol/min/g protein | Rat Liver Microsomes |[19] |

Note: Palmitoyl-CoA exhibits substrate inhibition of SPT at concentrations above 0.1 mM.[18]

Table 2: Inhibitor Potency (IC50)

| Enzyme | Inhibitor | IC50 | System | Reference |

|---|---|---|---|---|

| DEGS1 | Fenretinide (4-HPR) | 2.32 µM | In vitro (Rat Liver Microsomes) | [19] |

| DEGS1 | 4-oxo-4-HPR | 1.68 µM | In vitro (Rat Liver Microsomes) |[19] |

Experimental Protocols for Pathway Analysis

Accurate measurement of enzyme activity is crucial for studying sphingolipid metabolism and for screening potential therapeutic agents. The following sections provide detailed protocols for key enzymes in the pathway.

Serine Palmitoyltransferase (SPT) Activity Assay (HPLC-Based)

This non-radioactive method offers high sensitivity and reproducibility for measuring SPT activity in total cell lysates.[18][20] The assay measures the formation of 3-ketosphinganine (3-KDS), which is then chemically reduced to stable sphinganine isomers and quantified by HPLC following derivatization.

Methodology:

-

Reagent Preparation:

-

Assay Buffer (2x): 200 mM HEPES (pH 8.3), 10 mM DTT, 5 mM EDTA.

-

Substrate Mix (10x): 2 mM Palmitoyl-CoA, 20 mM L-Serine, 0.5 mM Pyridoxal 5'-phosphate (PLP).

-

Reducing Agent: 5 mg/mL Sodium borohydride (B1222165) (NaBH₄) in water (prepare fresh).

-

Derivatization Reagent: o-phthalaldehyde (B127526) (OPA) reagent.

-

-

Cell Lysate Preparation:

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend cell pellet in a suitable lysis buffer (e.g., hypotonic buffer with protease inhibitors) and homogenize.

-

Determine protein concentration using a standard method (e.g., Bradford assay).

-

-

Enzymatic Reaction:

-

In a microfuge tube, combine 50 µL of cell lysate (containing 100-300 µg of protein) with 40 µL of 2x Assay Buffer.

-

Pre-incubate at 37°C for 5 minutes.

-

Initiate the reaction by adding 10 µL of 10x Substrate Mix.

-

Incubate at 37°C for 15-60 minutes.

-

-

Reaction Termination and Reduction:

-

Stop the reaction by adding 20 µL of 1 M NH₄OH.

-

Add 20 µL of freshly prepared NaBH₄ solution to reduce the 3-KDS product to sphinganine. Incubate for 30 minutes at room temperature.

-

-

Lipid Extraction:

-

Extract the lipids using a standard chloroform/methanol procedure (e.g., Folch extraction).

-

Dry the organic phase under a stream of nitrogen.

-

-

Derivatization and Analysis:

-

Resuspend the dried lipid film in methanol.

-

Derivatize an aliquot with OPA reagent according to the manufacturer's protocol.

-

Inject the derivatized sample onto a reverse-phase HPLC system (e.g., C18 column) and detect the fluorescent OPA-sphinganine derivatives.

-

Quantify the product by comparing peak areas to a standard curve generated with known amounts of sphinganine.

-

Ceramide Synthase (CerS) Activity Assay (LC-MS/MS-Based)

This method provides a highly sensitive and specific means to measure the activity of individual CerS isoforms by quantifying the specific dihydroceramide product formed.[21]

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 50 mM HEPES (pH 7.4), 25 mM KCl, 2 mM MgCl₂, 0.5% (w/v) fatty acid-free BSA.

-

Substrates: Prepare stock solutions of sphinganine (e.g., in ethanol) and a specific fatty acyl-CoA (e.g., C16:0-CoA for CerS5/6 activity) in water.

-

Internal Standard: A deuterated or odd-chain ceramide standard (e.g., C17:0-dihydroceramide).

-

-

Enzymatic Reaction:

-

In a microfuge tube, combine 50-100 µg of cell or tissue lysate with Assay Buffer.

-

Add the sphinganine substrate to a final concentration of 20-50 µM.

-

Pre-incubate at 37°C for 5 minutes.

-

Start the reaction by adding the fatty acyl-CoA substrate to a final concentration of 25-50 µM.

-

Incubate at 37°C for 30-90 minutes.

-

-

Reaction Termination and Extraction:

-

Stop the reaction by adding a solvent mixture such as chloroform:methanol (1:2, v/v) containing the internal standard.

-

Vortex thoroughly and centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

Dry the solvent under nitrogen.

-

-

LC-MS/MS Analysis:

-

Resuspend the lipid extract in a suitable injection solvent (e.g., methanol).

-

Analyze the sample using a reverse-phase LC system coupled to a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Monitor the specific precursor-to-product ion transitions for the dihydroceramide product and the internal standard.

-

Quantify the product by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve.

-

Dihydroceramide Desaturase (DEGS1) In Situ Activity Assay

This assay measures DEGS1 activity within living, cultured cells, providing a more physiologically relevant assessment.[19][22][23] It uses a cell-permeable dihydroceramide analog and quantifies its conversion to the corresponding ceramide analog via LC-MS.

Methodology:

-

Cell Culture and Treatment:

-

Plate cells (e.g., HEK293, SMS-KCNR) in culture dishes and grow to ~80% confluency.

-

Prepare a working solution of the substrate analog (e.g., D-e-C12-dhCCPS) in culture medium. A typical final concentration is 0.5 µM.

-

For inhibitor studies, pre-treat cells with the inhibitor (e.g., Fenretinide) for a desired time before adding the substrate, or add them concurrently.

-

Remove the old medium, add the substrate-containing medium, and incubate for a defined period (e.g., 2-6 hours) at 37°C.

-

-

Cell Harvesting and Lipid Extraction:

-

Aspirate the medium and wash the cells twice with ice-cold PBS.

-

Harvest the cells by scraping into PBS and centrifuge to obtain a cell pellet.

-

Perform a total lipid extraction on the cell pellet using a suitable solvent system (e.g., chloroform:methanol) after adding an appropriate internal standard.

-

-

LC-MS Analysis:

-

Dry the lipid extract under nitrogen and reconstitute in injection solvent.

-

Analyze by LC-MS, monitoring for the mass of the substrate (e.g., C12-dhCCPS) and the desaturated product (e.g., C12-CCPS).

-

Calculate DEGS1 activity as the percentage of the product relative to the total (substrate + product) or as a ratio of product to substrate, normalized to cell number or protein content.

-

Conclusion and Future Directions

The de novo sphingolipid biosynthesis pathway is a fundamental cellular process with profound implications for health and disease. The enzymes within this pathway, particularly the rate-limiting enzyme SPT and the terminal enzyme DEGS1, represent promising targets for the development of novel therapeutics. The technical guide presented here offers a detailed framework for understanding this pathway, from the core biochemical reactions to the quantitative methods used to study them. By providing robust and validated experimental protocols, this document serves as a valuable resource for researchers aiming to dissect the complexities of sphingolipid metabolism and leverage this knowledge for drug discovery and development. Future research will likely focus on the intricate regulation of these enzymes, their interplay with other metabolic pathways, and the development of next-generation inhibitors with improved specificity and clinical efficacy.

References

- 1. Sphingolipid de novo biosynthesis: a rheostat of cardiovascular homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glycosphingolipid Synthesis: A Comprehensive Guide - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 3. Sphingolipid biosynthesis in man and microbes - Natural Product Reports (RSC Publishing) DOI:10.1039/C8NP00019K [pubs.rsc.org]

- 4. uniprot.org [uniprot.org]

- 5. An overview of sphingolipid metabolism: from synthesis to breakdown - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sphingosine N-acyltransferase - Wikipedia [en.wikipedia.org]

- 7. Dihydroceramide Desaturase Functions as an Inducer and Rectifier of Apoptosis: Effect of Retinol Derivatives, Antioxidants and Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sphingolipid Metabolic Pathway: An Overview of Major Roles Played in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Serine C-palmitoyltransferase - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. KDSR Enzyme, 3-Ketodihydrosphingosine Reductase, Human KDSR Enzyme - Syd Labs [sydlabs.com]

- 12. portlandpress.com [portlandpress.com]

- 13. A rapid ceramide synthase activity using NBD-sphinganine and solid phase extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Characterization of ceramide synthase 2: tissue distribution, substrate specificity, and inhibition by sphingosine 1-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Dihydroceramide desaturase - Wikipedia [en.wikipedia.org]

- 16. Characterization of ceramide synthesis. A dihydroceramide desaturase introduces the 4,5-trans-double bond of sphingosine at the level of dihydroceramide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Dihydroceramide Desaturase Inhibition by a Cyclopropanated Dihydroceramide Analog in Cultured Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. An improved method to determine serine palmitoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Identification of Dihydroceramide Desaturase as a Direct in Vitro Target for Fenretinide - PMC [pmc.ncbi.nlm.nih.gov]

- 20. An improved method to determine serine palmitoyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Assaying Ceramide Synthase Activity In Vitro and in Living Cells Using Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Involvement Of The Dihydroceramide Desaturase In Cell Cycle Progression In Human Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. portlandpress.com [portlandpress.com]

D-Threo-sphingosine as a Protein Kinase C Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Kinase C (PKC) represents a family of serine/threonine kinases that are critical regulators of a myriad of cellular processes, including proliferation, differentiation, apoptosis, and inflammation.[1][2][3] The activation of conventional and novel PKC isoforms is intricately linked to the hydrolysis of membrane phospholipids (B1166683), leading to the generation of second messengers like diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3), which in turn mobilizes intracellular calcium.[1][4] Given their central role in signal transduction, PKC isoforms have emerged as significant therapeutic targets for a range of diseases, including cancer and inflammatory disorders.

D-Threo-sphingosine, a naturally occurring sphingolipid, has been identified as a potent inhibitor of Protein Kinase C.[5][6] Unlike many kinase inhibitors that target the ATP-binding site, sphingosine (B13886) acts on the regulatory domain of PKC, presenting a distinct mechanism of action.[4] This technical guide provides an in-depth overview of this compound as a PKC inhibitor, summarizing quantitative data, detailing key experimental protocols, and visualizing its role in relevant signaling pathways.

Mechanism of Action

This compound exerts its inhibitory effect on Protein Kinase C by interacting with the regulatory domain of the enzyme, competitively inhibiting the binding of diacylglycerol (DAG) and phorbol (B1677699) esters.[4][7] The activation of conventional and novel PKC isoforms requires their translocation to the cell membrane, a process facilitated by the interaction of their C1 domain with DAG and their C2 domain with phospholipids and calcium.[1][2]

Sphingosine, being a lipophilic molecule, partitions into the cell membrane and is thought to directly compete with DAG and phorbol esters for binding to the C1 domain of PKC.[4] This competitive inhibition prevents the conformational changes necessary for PKC activation, thereby blocking downstream signaling events. Studies have shown that the inhibitory effect of sphingosine can be overcome by increasing the concentration of DAG or phorbol esters, further supporting a competitive mechanism of action.[6]

Furthermore, the positively charged nature of sphingosine at physiological pH is believed to contribute to its inhibitory activity by neutralizing the negatively charged phospholipids, such as phosphatidylserine, which are essential for PKC activation.[7] This charge neutralization can disrupt the association of PKC and its substrates with the cell membrane.[7]

Quantitative Data: Inhibitory Activity of Sphingosine

The inhibitory potency of sphingosine against Protein Kinase C has been quantified in various in vitro and cellular assays. The following table summarizes key quantitative data.

| Parameter | Value | Cell/System Type | Assay Method | Reference |

| IC50 | 3 nM | Partially purified PKC from RBL-1 cells | In vitro kinase assay | [8] |

| IC50 | ~10-25 µM | Human Platelets | Inhibition of 40-kDa protein phosphorylation | [9] |

| Inhibition | 50% | Vascular Smooth Muscle Cells | Histone III-S phosphorylation | [9] |

Note: IC50 values can vary depending on the specific assay conditions, including the concentrations of lipids, calcium, and substrates.

Experimental Protocols

In Vitro Protein Kinase C (PKC) Activity Assay (Histone H1 Phosphorylation)

This protocol describes a method to measure the kinase activity of PKC in vitro by quantifying the incorporation of radioactive phosphate (B84403) into a generic substrate, Histone H1.

Materials:

-

Purified or partially purified PKC

-

Histone H1 (as substrate)

-

[γ-³²P]ATP

-

Assay Dilution Buffer (ADB): 40 mM MOPS, pH 7.0, 1 mM EDTA

-

5X Reaction Buffer: 100 mM Tris-HCl (pH 7.5), 50 mM MgCl₂, 5 mM CaCl₂

-

This compound (or other inhibitors)

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Scintillation cocktail and counter

Procedure:

-

Prepare the reaction mixture: In a microcentrifuge tube, prepare the reaction mixture containing 5X Reaction Buffer, Assay Dilution Buffer, Histone H1 (final concentration ~0.1 mg/mL), and the desired concentration of this compound or vehicle control.

-

Initiate the reaction: Add purified PKC enzyme to the reaction mixture.

-

Start the phosphorylation: Add [γ-³²P]ATP (to a final concentration of ~10-20 µM) to initiate the kinase reaction.

-

Incubation: Incubate the reaction tubes at 30°C for 10-20 minutes with gentle agitation.[10][11]

-

Stop the reaction: Spot an aliquot of the reaction mixture onto a P81 phosphocellulose paper square.

-

Washing: Immediately immerse the P81 paper in a beaker containing 0.75% phosphoric acid. Wash three times with 0.75% phosphoric acid for 5 minutes each, followed by a final wash with acetone for 5 minutes.[10]

-

Quantification: Transfer the dried P81 paper to a scintillation vial, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.

[³H]Phorbol Dibutyrate (PDBu) Binding Assay

This assay measures the ability of a compound to compete with the binding of a radiolabeled phorbol ester, [³H]PDBu, to the C1 domain of PKC.

Materials:

-

Intact cells (e.g., platelets, HL-60 cells) or cell lysates containing PKC

-

[³H]Phorbol 12,13-dibutyrate ([³H]PDBu)

-

Unlabeled PDBu (for determining non-specific binding)

-

This compound (or other test compounds)

-

Binding Buffer (e.g., Tris-HCl buffer with MgCl₂, CaCl₂, and BSA)

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Prepare cell suspension: Resuspend cells in binding buffer to a final concentration of approximately 1-5 x 10⁷ cells/mL.

-

Set up binding reactions: In polypropylene (B1209903) tubes, add the cell suspension, [³H]PDBu (at a concentration near its Kd, typically 10-50 nM), and varying concentrations of this compound or vehicle control. For non-specific binding control tubes, add a high concentration of unlabeled PDBu (e.g., 10-20 µM).[12][13]

-

Incubation: Incubate the tubes at 37°C for 15-30 minutes.[12]

-

Termination of binding: Rapidly filter the contents of each tube through a glass fiber filter using a vacuum manifold.

-

Washing: Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the bound radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 of this compound by plotting the percentage of specific binding against the logarithm of the inhibitor concentration.

Measurement of PKC Activity in Intact Platelets

This protocol outlines a method to assess PKC activity in intact cells by measuring the phosphorylation of a specific endogenous substrate.

Materials:

-

Washed human platelets

-

Platelet agonists (e.g., thrombin, phorbol esters)

-

This compound

-

³²P-orthophosphate

-

Lysis buffer (containing protease and phosphatase inhibitors)

-

SDS-PAGE reagents and equipment

-

Autoradiography film or phosphorimager

Procedure:

-

Platelet preparation: Isolate human platelets from whole blood by centrifugation and wash them in a suitable buffer (e.g., Tyrode's buffer).

-

Radiolabeling: Incubate the washed platelets with ³²P-orthophosphate to label the intracellular ATP pool.

-

Inhibitor pre-incubation: Pre-incubate the radiolabeled platelets with varying concentrations of this compound or vehicle for a specified time.

-

Stimulation: Add a platelet agonist (e.g., thrombin) to activate PKC.

-

Cell lysis: After a short incubation period, terminate the reaction by adding ice-cold lysis buffer.

-

Protein separation: Separate the protein lysates by SDS-PAGE.

-

Detection of phosphorylation: Dry the gel and expose it to autoradiography film or a phosphorimager to visualize the phosphorylated protein bands. A known PKC substrate in platelets is a 47 kDa protein (pleckstrin).[5]

-

Quantification: Densitometrically quantify the phosphorylation of the target protein band to determine the effect of this compound on PKC activity.

Signaling Pathways

Sphingolipid Metabolism and its Intersection with PKC Signaling

This compound is a key intermediate in the sphingolipid metabolic pathway. Its cellular levels are tightly regulated by the balance between its synthesis from ceramide via ceramidase and its phosphorylation by sphingosine kinases (SphK1 and SphK2) to form sphingosine-1-phosphate (S1P).[14][15] This pathway intersects with PKC signaling at the level of sphingosine itself, which acts as an endogenous inhibitor of PKC.

Protein Kinase C (PKC) Signaling Pathway and Point of Inhibition

The canonical PKC signaling pathway is initiated by the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol trisphosphate (IP₃). IP₃ triggers the release of calcium from the endoplasmic reticulum, and both DAG and calcium are required for the activation of conventional PKC isoforms. This compound directly interferes with the DAG-mediated activation step.

Conclusion

This compound serves as a valuable research tool for investigating the physiological and pathological roles of Protein Kinase C. Its unique mechanism of action, targeting the regulatory domain rather than the catalytic site, distinguishes it from many other kinase inhibitors. This technical guide provides a comprehensive resource for researchers, offering quantitative data on its inhibitory properties, detailed experimental protocols for its characterization, and visual representations of its context within cellular signaling pathways. A thorough understanding of how this compound modulates PKC activity is crucial for its effective use in elucidating the complexities of cellular signaling and for its potential as a lead compound in the development of novel therapeutics.

References

- 1. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]

- 2. researchgate.net [researchgate.net]

- 3. raybiotech.com [raybiotech.com]

- 4. Regulation of protein kinase C by sphingosine and lysosphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protein kinase C and platelet inhibition by D-erythro-sphingosine: comparison with N,N-dimethylsphingosine and commercial preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Use of D-erythro-sphingosine as a pharmacological inhibitor of protein kinase C in human platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of protein kinase C inhibition by sphingosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Staurosporine inhibits protein kinase C and prevents phorbol ester-mediated leukotriene D4 receptor desensitization in RBL-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition by sphingosine of leukemic cell killing by human monocytes activated with interleukin-2: a possible role of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. merckmillipore.com [merckmillipore.com]

- 11. researchgate.net [researchgate.net]

- 12. Down regulation of specific binding of [20-3H]phorbol 12,13-dibutyrate and phorbol ester-induced differentiation of human promyelocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Characterization of specific binding of 3H-phorbol dibutyrate to Friend leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Sphingolipid signaling in metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

stereoisomers of sphingosine and their biological roles

An In-depth Technical Guide to the Stereoisomers of Sphingosine (B13886) and Their Biological Roles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sphingolipids are a critical class of lipids that serve as both structural components of cellular membranes and as precursors for a host of potent signaling molecules. At the core of this class is sphingosine, an 18-carbon amino alcohol whose stereochemistry dictates its biological function and metabolic fate. The presence of two chiral centers gives rise to four distinct stereoisomers: D-erythro, L-erythro, D-threo, and L-threo-sphingosine. Of these, D-erythro-sphingosine is the most abundant in mammalian systems and serves as the primary precursor for bioactive lipids like ceramide and sphingosine-1-phosphate (S1P). This guide provides a comprehensive technical overview of these stereoisomers, detailing their unique biological activities, their roles in pivotal signaling pathways, and their implications in health and disease. We present quantitative data on their differential effects, detailed experimental protocols for their analysis and characterization, and visual diagrams of key metabolic and signaling pathways to facilitate a deeper understanding for researchers in lipidomics and drug development.

Introduction to Sphingosine and Stereoisomerism

Sphingosine, chemically (2S,3R,4E)-2-aminooctadec-4-ene-1,3-diol, is the foundational backbone of most mammalian sphingolipids.[1] Its structure features two chiral centers at the C2 (amino-bearing) and C3 (hydroxyl-bearing) positions. This stereochemical arrangement is paramount to its biological recognition and function. The four primary stereoisomers arise from the different spatial arrangements around these two centers.

-

D-erythro-sphingosine ((2S, 3R)-sphingosine): The naturally occurring and most biologically relevant isomer in mammals. It is the direct precursor for the synthesis of ceramides (B1148491) and sphingosine-1-phosphate (S1P).[2][3]

-

L-threo-sphingosine ((2S, 3S)-sphingosine): A diastereomer of the natural form, it is not typically found in significant amounts in mammals but is a potent biological modulator, often used experimentally to probe sphingolipid pathways.[4]

-

L-erythro-sphingosine ((2R, 3S)-sphingosine): The enantiomer of the natural D-erythro form.

-

D-threo-sphingosine ((2R, 3R)-sphingosine): The enantiomer of the L-threo form.

The precise stereochemistry is critical for enzymatic recognition by kinases, synthases, and lyases that regulate the sphingolipid metabolic network.

References

D-Threo-Sphingosine Signaling in Apoptosis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Threo-sphingosine, a naturally occurring sphingolipid, has emerged as a critical signaling molecule in the regulation of programmed cell death, or apoptosis. Unlike its phosphorylated counterpart, sphingosine-1-phosphate (S1P), which typically promotes cell survival, this compound is a potent pro-apoptotic agent in various cell types. The balance between these two sphingolipids, often referred to as the "sphingolipid rheostat," is a key determinant of cell fate.[1][2] An imbalance favoring this compound can tip the scales toward apoptosis, making its signaling pathways a subject of intense research for potential therapeutic interventions, particularly in oncology.

This technical guide provides a comprehensive overview of the core signaling pathways initiated by this compound to induce apoptosis. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of the molecular mechanisms, experimental methodologies to study these pathways, and a quantitative overview of the apoptotic effects of this compound.

Core Signaling Pathways

This compound orchestrates apoptosis through a multi-pronged approach, primarily involving the direct inhibition of pro-survival kinases and the activation of both lysosomal and mitochondrial-mediated cell death cascades. These pathways are not mutually exclusive and exhibit significant crosstalk, leading to an amplified apoptotic signal.

Inhibition of Protein Kinase C (PKC)

One of the earliest recognized cellular effects of sphingosine (B13886) is its ability to inhibit Protein Kinase C (PKC), a family of serine/threonine kinases that play a crucial role in cell survival and proliferation.[3] By inhibiting PKC, this compound effectively dismantles a key component of the pro-survival cellular machinery, thereby sensitizing the cell to apoptotic stimuli. This inhibition is a critical initiating event that allows for the propagation of downstream pro-apoptotic signals.

The Lysosomal Pathway: An Early Trigger

A growing body of evidence points to the lysosome as a primary target of this compound in the initiation of apoptosis. Due to its chemical properties, this compound accumulates within the acidic environment of lysosomes.[4] This accumulation leads to lysosomal membrane permeabilization (LMP), resulting in the release of lysosomal proteases, such as cathepsins, into the cytosol.[4][5]

Once in the cytosol, these cathepsins can cleave the pro-apoptotic Bcl-2 family member Bid into its truncated form, tBid. tBid then translocates to the mitochondria, where it serves as a crucial link between the lysosomal and mitochondrial apoptotic pathways.[3]

The Mitochondrial (Intrinsic) Pathway: The Point of No Return

The mitochondrial pathway is a central executioner of apoptosis, and it is potently activated by this compound signaling. This activation occurs through several interconnected mechanisms:

-

Bcl-2 Family Regulation: this compound signaling alters the balance of pro- and anti-apoptotic members of the Bcl-2 protein family. It can lead to the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL and the activation of pro-apoptotic members like Bax.[3] The aforementioned generation of tBid from the lysosomal pathway further tips this balance in favor of apoptosis.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The accumulation of activated pro-apoptotic Bcl-2 family proteins at the mitochondrial outer membrane leads to the formation of pores, a process known as MOMP.

-

Cytochrome c Release: MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.[6]

-

Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), leading to the formation of the apoptosome. This complex then recruits and activates the initiator caspase, caspase-9. Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3 and caspase-7.[7] These effector caspases are responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the cleavage of poly(ADP-ribose) polymerase (PARP).[2]

The Role of the JNK Pathway

The c-Jun N-terminal kinase (JNK) signaling pathway, a member of the mitogen-activated protein kinase (MAPK) family, is also implicated in this compound-induced apoptosis. Activation of the JNK pathway can promote apoptosis by phosphorylating and modulating the activity of various proteins, including members of the Bcl-2 family, thereby amplifying the pro-apoptotic signal.

Quantitative Data on this compound-Induced Apoptosis

The pro-apoptotic efficacy of this compound is dose-dependent. The following tables summarize the available quantitative data on its effects on key apoptotic markers.

| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Parameter Measured | Observed Effect | Reference |

| Jurkat | 8 | 1, 2, 3, 4 | Caspase-3 Activity | Time-dependent increase in activity | [7] |

| Jurkat | 8 | 1, 2, 3, 4 | PARP Cleavage | Time-dependent increase in cleavage | [7] |

| Jurkat | 8 | 1, 2, 3, 4 | Cell Viability | Time-dependent decrease in viability | [7] |

| TF1 (mock) | 5 | Not specified | Apoptosis | Induction of apoptosis | [1] |

| TF1 (Bcl-2 overexpressing) | 5 | Not specified | Apoptosis | Induction of apoptosis (overcomes Bcl-2 resistance) | [1] |

| Cell Line | This compound Concentration (µM) | Parameter | Quantitative Change | Reference |

| U87MG | 25 (related compound) | Bax:Bcl-2 ratio | 121% increase | [8] |

| U87MG | 50 (related compound) | Bax:Bcl-2 ratio | 249% increase | [8] |

| SK-N-BE2 | 10 (related compound) | Bax:Bcl-2 ratio | 43% increase | [9] |

| SH-SY5Y | 5 (related compound) | Bax:Bcl-2 ratio | 68% increase | [9] |

Experimental Protocols

Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane, which is detected by fluorescein (B123965) isothiocyanate (FITC)-labeled Annexin V. Propidium iodide (PI), a fluorescent nucleic acid stain, can only enter cells with compromised membrane integrity (late apoptotic and necrotic cells).

Protocol:

-

Seed cells in a 6-well plate at a density of 2 x 10^5 cells/well and culture overnight.

-

Treat cells with varying concentrations of this compound for the desired time points.

-

Harvest cells, including the supernatant, and wash twice with ice-cold PBS.

-

Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to 100 µL of the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V Binding Buffer to each sample.

-

Analyze the samples by flow cytometry within 1 hour.

Measurement of Caspase-3 Activity (Fluorometric Assay)

Principle: This assay quantifies the activity of caspase-3, a key executioner caspase. Cell lysates are incubated with a specific caspase-3 substrate (e.g., Ac-DEVD-AMC) which, when cleaved by active caspase-3, releases a fluorescent molecule (AMC) that can be measured.

Protocol:

-

Plate and treat cells with this compound as described above.

-

Harvest cells and wash with ice-cold PBS.

-

Lyse the cell pellet with a chilled lysis buffer on ice for 10 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (cytosolic extract) to a new tube.

-

Determine the protein concentration of the lysate.

-

In a 96-well black plate, add 50 µg of protein lysate to each well and adjust the volume with lysis buffer.

-

Prepare a reaction mix containing a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC) in a reaction buffer.

-

Add the reaction mix to each well and incubate at 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence using a microplate reader with excitation at ~380 nm and emission at ~460 nm.

-

The fold-increase in caspase-3 activity can be determined by comparing the fluorescence of treated samples to untreated controls.[10][11]

Western Blot Analysis of Bcl-2 Family Proteins and PARP Cleavage

Principle: Western blotting is used to detect and quantify changes in the expression levels of specific proteins. This protocol can be used to assess the levels of pro- and anti-apoptotic Bcl-2 family members (e.g., Bcl-2, Bax) and the cleavage of PARP, a hallmark of caspase activation.

Protocol:

-

Following treatment with this compound, lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE on a 12% polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[8][9]

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1

Principle: The JC-1 dye is a lipophilic, cationic dye that accumulates in the mitochondria in a potential-dependent manner. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence provides a measure of mitochondrial depolarization.

Protocol:

-

Seed cells in a black, clear-bottom 96-well plate and treat with this compound.

-

Prepare a JC-1 staining solution (typically 1-10 µg/mL in cell culture medium).

-

Remove the treatment medium and add the JC-1 staining solution to each well.

-

Incubate the plate at 37°C for 15-30 minutes in the dark.

-

Wash the cells with PBS.

-

Add fresh PBS or culture medium to each well.

-

Measure the fluorescence intensity using a microplate reader at an excitation/emission of ~560/~595 nm for red aggregates and ~485/~535 nm for green monomers.

-

The ratio of red to green fluorescence is calculated to determine the change in ΔΨm. A decrease in this ratio indicates mitochondrial depolarization.

Cytochrome c Release Assay

Principle: This assay determines the translocation of cytochrome c from the mitochondria to the cytosol, a key event in the intrinsic apoptotic pathway. Cells are fractionated to separate the cytosolic and mitochondrial components, and the presence of cytochrome c in each fraction is assessed by Western blotting.

Protocol:

-

Treat and harvest a large number of cells (e.g., 5 x 10^7).

-

Wash the cells with ice-cold PBS.

-

Resuspend the cell pellet in a cytosol extraction buffer and incubate on ice.

-

Homogenize the cells using a Dounce homogenizer.[12]

-

Centrifuge the homogenate at a low speed (e.g., 700 x g) to pellet nuclei and unbroken cells.

-

Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) to pellet the mitochondria.

-

The resulting supernatant is the cytosolic fraction. The pellet contains the mitochondria.

-

Lyse the mitochondrial pellet using a suitable buffer.

-

Perform Western blot analysis on both the cytosolic and mitochondrial fractions using an antibody specific for cytochrome c.[13] An increase in cytochrome c in the cytosolic fraction and a decrease in the mitochondrial fraction indicate its release.

Lysosomal Membrane Permeabilization Assay using Acridine (B1665455) Orange

Principle: Acridine orange is a lysosomotropic dye that accumulates in lysosomes, where it forms aggregates that emit red fluorescence. Upon lysosomal membrane permeabilization, the dye leaks into the cytosol and nucleus, where it binds to nucleic acids and emits green fluorescence. The shift from red to green fluorescence indicates LMP.

Protocol:

-

Plate cells on glass coverslips or in a 96-well plate.

-

Load the cells with a low concentration of acridine orange (e.g., 5 µg/mL) in culture medium for 15-30 minutes.

-

Wash the cells to remove excess dye.

-

Treat the cells with this compound.

-

Monitor the change in fluorescence in real-time using a fluorescence microscope or a microplate reader.

-

An increase in green fluorescence and a corresponding decrease in red fluorescence indicate LMP.[14][15]

Visualizing the Signaling Networks

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: this compound Apoptosis Signaling Pathways.

Caption: Experimental Workflow for Studying this compound-Induced Apoptosis.

Conclusion

This compound is a multifaceted pro-apoptotic lipid that engages several interconnected signaling pathways to ensure the efficient execution of programmed cell death. Its ability to inhibit pro-survival kinases, coupled with the activation of both lysosomal and mitochondrial apoptotic cascades, underscores its potential as a therapeutic agent. A thorough understanding of these intricate signaling networks and the availability of robust experimental protocols are paramount for the continued investigation of this compound's role in health and disease, and for the development of novel therapeutic strategies that target these pathways. Further research is warranted to obtain more comprehensive quantitative data on the dose-dependent effects of this compound in various cell types to fully elucidate its therapeutic window and potential clinical applications.

References

- 1. Analysis of bax protein in sphingosine-induced apoptosis in the human leukemic cell line TF1 and its bcl-2 transfectants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Apoptosis induces expression of sphingosine kinase 1 to release sphingosine-1-phosphate as a “come-and-get-me” signal - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sphingolipids: regulators of crosstalk between apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sphingosine-induced apoptosis is dependent on lysosomal proteases [diva-portal.org]

- 5. Sphingosine mediates TNFα-induced lysosomal membrane permeabilization and ensuing programmed cell death in hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sphingosine generation, cytochrome c release, and activation of caspase-7 in doxorubicin-induced apoptosis of MCF7 breast adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. novusbio.com [novusbio.com]

- 13. researchgate.net [researchgate.net]

- 14. Real-Time Monitoring of Lysosomal Membrane Permeabilization Using Acridine Orange - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

D-Threo-Sphingosine: A Technical Guide to its Discovery, History, and Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids, a class of complex lipids, were first identified in the late 19th century, yet their intricate roles in cellular processes are still being actively explored. At the heart of this lipid class lies the sphingoid base backbone, with D-erythro-sphingosine being the most common in mammals. However, its stereoisomer, D-threo-sphingosine, has garnered significant interest due to its distinct biological activities, primarily as a potent inhibitor of Protein Kinase C (PKC). This technical guide provides an in-depth exploration of the discovery, history, and research surrounding this compound, offering valuable insights for researchers and professionals in drug development.

Discovery and Historical Perspective

The journey into the world of sphingolipids began in the 1870s with the pioneering work of Johann Ludwig Wilhelm Thudichum. While studying the chemical composition of the brain, he isolated a novel class of lipids that he named "sphingolipids," alluding to the enigmatic nature of the Sphinx. However, the precise structure of the sphingosine (B13886) backbone remained elusive for several decades.

It was not until the 1940s that Herbert E. Carter and his team at the University of Illinois made the critical breakthrough in elucidating the chemical structure of sphingosine. Through meticulous chemical degradation and analysis, they established the correct stereochemistry of the naturally occurring isomer as D-erythro-sphingosine. This foundational work paved the way for the synthesis and study of its various stereoisomers, including this compound.

The subsequent decades saw the development of stereoselective synthesis methods that allowed for the production of all four sphingosine stereoisomers: D-erythro, L-erythro, D-threo, and L-threo. This availability of pure isomers was instrumental in dissecting their distinct biological functions and establishing this compound as a significant tool for studying cellular signaling pathways.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₈H₃₇NO₂ | N/A |

| Molecular Weight | 299.5 g/mol | N/A |

| Stereochemistry | (2R, 3R, 4E) | N/A |

| Appearance | White to off-white powder | N/A |

| Solubility | Soluble in organic solvents like ethanol, methanol, and chloroform | N/A |

Key Biological Activity: Protein Kinase C Inhibition

The most well-characterized biological function of this compound is its role as an inhibitor of Protein Kinase C (PKC), a crucial family of enzymes involved in various signal transduction pathways that regulate cell growth, differentiation, and apoptosis.

Quantitative Data on PKC Inhibition

A pivotal study demonstrated that all four stereoisomers of sphingosine, including this compound, exhibit similar potencies as inhibitors of in vitro PKC activity.[1]

| Compound | IC₅₀ for PKC Inhibition (in vitro) |

| D-erythro-sphingosine | ~50 µM |

| L-erythro-sphingosine | ~50 µM |

| This compound | ~50 µM |

| L-threo-sphingosine | ~50 µM |

Signaling Pathway of PKC Inhibition

This compound exerts its inhibitory effect on PKC by competing with diacylglycerol (DAG), the endogenous activator of PKC. The following diagram illustrates this inhibitory mechanism.

Caption: this compound inhibits PKC by competing with DAG.

Experimental Protocols

Stereoselective Synthesis of this compound from L-Serine

This protocol outlines a general strategy for the stereoselective synthesis of this compound, adapted from established methodologies.

Caption: General workflow for the synthesis of this compound.

Methodology:

-

Protection of L-Serine: The amino and carboxyl groups of L-serine are protected to prevent unwanted side reactions. Common protecting groups include Boc for the amine and conversion to a methyl ester for the carboxylic acid.

-

Conversion to Garner's Aldehyde: The protected L-serine is converted to the corresponding aldehyde, often referred to as Garner's aldehyde, a key chiral building block.

-

Wittig Reaction: Garner's aldehyde undergoes a Wittig reaction with a C15-phosphonium ylide to introduce the long hydrocarbon chain and the trans-double bond.

-

Allylic Oxidation: The allylic alcohol is oxidized to an α,β-unsaturated ketone.

-

Stereoselective Reduction: The ketone is stereoselectively reduced to the desired threo-alcohol. This is a critical step that determines the final stereochemistry. Reagents such as NaBH₄ with chelating agents can be employed to achieve the desired stereocontrol.

-

Deprotection: The protecting groups are removed to yield this compound.

Quantitative Analysis of this compound by LC-MS/MS

This protocol describes a general workflow for the quantification of this compound in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Caption: Workflow for quantitative analysis of this compound.

Methodology:

-

Sample Preparation: The biological sample is homogenized in a suitable buffer. An internal standard (e.g., a stable isotope-labeled this compound) is added to account for variations in extraction efficiency and instrument response.

-

Lipid Extraction: Lipids are extracted from the homogenate using a standard method such as the Bligh-Dyer extraction, which uses a chloroform/methanol/water solvent system.

-

LC Separation: The extracted lipids are separated using liquid chromatography, typically with a C18 reversed-phase column. A gradient elution with solvents like methanol, acetonitrile, and water containing formic acid and ammonium (B1175870) formate (B1220265) is commonly used.

-

MS/MS Detection: The eluent from the LC is introduced into a tandem mass spectrometer. This compound is detected in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion is selected and fragmented, and a characteristic product ion is monitored.

-

Quantification: The amount of this compound in the sample is determined by comparing the peak area of the analyte to that of the internal standard and referencing a standard curve.

Future Directions and Conclusion

The study of this compound continues to be an active area of research. Its role as a PKC inhibitor makes it a valuable tool for dissecting the complex signaling networks within cells. Further research is warranted to explore its potential therapeutic applications, particularly in diseases where PKC dysregulation is implicated, such as cancer and inflammatory disorders. The development of more specific inhibitors based on the this compound scaffold could lead to novel therapeutic strategies. This guide provides a solid foundation for researchers and drug development professionals to understand the significance of this compound and to further explore its potential in biomedical research.

References

D-Threo-Sphingosine: A Technical Guide to its Natural Sources, Abundance, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids are a class of lipids characterized by a sphingoid base backbone, playing crucial roles in cell membrane structure and signaling. Among the various stereoisomers of sphingosine (B13886), the D-erythro form is the most abundant and well-studied in mammalian systems. Its diastereomer, D-threo-sphingosine, exists in nature at significantly lower concentrations, often making its detection and quantification challenging. This technical guide provides a comprehensive overview of the current knowledge on the natural sources, abundance, and potential biological roles of this compound, with a focus on methodologies for its analysis and its involvement in cellular signaling pathways.

Natural Sources and Abundance of Sphingosine Isomers

Quantitative data on the natural abundance of this compound is limited due to its low levels compared to other sphingolipid isomers. The majority of studies focus on the predominant D-erythro-sphingosine and phytosphingosine. The following tables summarize the general distribution and reported concentrations of major sphingoid bases in various natural sources. It is important to note that "sphingosine" in many reports often refers to the D-erythro isomer unless otherwise specified.

Table 1: Abundance of Major Sphingoid Bases in Mammalian Tissues

| Sphingoid Base | Tissue | Reported Concentration | Citation |

| D-erythro-Sphingosine | Most mammalian tissues | Predominant sphingoid base | [1] |

| Sphinganine (Dihydrosphingosine) | Various mammalian tissues | Precursor to other sphingolipids | |

| This compound | Mammalian tissues | Generally not detected or at very low levels |

Table 2: Abundance of Major Sphingoid Bases in Plants and Fungi

| Sphingoid Base | Source | Abundance | Citation |

| Phytosphingosine | Plants, Fungi | Predominant sphingoid base | |

| D-erythro-Sphingosine | Some plants and fungi | Minor component | |

| This compound | Plants, Fungi | Not commonly reported |

Table 3: Sphingolipid Content in Selected Food Sources

| Food Source | Major Sphingolipids | Notes |

| Dairy products, eggs, soybeans | Sphingomyelin, Glucosylceramides | Richest dietary sources of sphingolipids. |

| Fruits, Vegetables | Glycosylinositol phosphoceramides | Lower concentrations compared to animal products. |

Note: The concentrations of free sphingoid bases, including this compound, are generally low in food matrices, with sphingolipids primarily existing in complex forms like ceramides, sphingomyelins, and glycosphingolipids.

Signaling Pathways Involving Sphingosine

Sphingosine and its metabolites are critical signaling molecules involved in various cellular processes, including apoptosis, cell cycle arrest, and inflammation. While the signaling pathways of D-erythro-sphingosine and its phosphorylated derivative, sphingosine-1-phosphate (S1P), are well-characterized, specific pathways for this compound are less understood. However, studies on threo-analogs and the general effects of sphingosine provide insights into its potential roles.

One of the key functions of sphingosine is the regulation of apoptosis (programmed cell death).[2] Ceramide and sphingosine are generally considered pro-apoptotic, while S1P is anti-apoptotic.[2][3] Sphingosine can induce apoptosis through various mechanisms, including the inhibition of protein kinase C (PKC) and the activation of downstream caspases.[4][5][6]

Experimental Protocols

Accurate quantification and characterization of this compound require robust experimental protocols that can effectively separate it from its more abundant stereoisomers.

Extraction of Sphingolipids from Biological Samples

This protocol provides a general method for the extraction of total sphingolipids from tissues or cells.

-

Materials:

-

Homogenizer

-

Chloroform

-

Methanol

-

Phosphate-buffered saline (PBS)

-

Centrifuge

-

Glass vials

-

-

Procedure:

-

Homogenize the tissue or cell pellet in ice-cold PBS.

-

Add a 2:1 (v/v) mixture of chloroform:methanol to the homogenate.

-

Vortex the mixture vigorously for 5 minutes.

-

Centrifuge at 3000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase containing the lipids into a clean glass vial.

-

Evaporate the solvent under a stream of nitrogen.

-

The dried lipid extract can be stored at -20°C until further analysis.

-

Chiral Separation of Sphingosine Isomers by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for the separation of sphingosine stereoisomers.[7][8][9]

-

Materials:

-

HPLC system with a fluorescence or UV detector

-

Chiral stationary phase (CSP) column (e.g., polysaccharide-based or macrocyclic glycopeptide-based)

-

Mobile phase solvents (e.g., n-hexane, 2-propanol, ethanol)

-

Mobile phase additives (e.g., diethylamine (B46881) for basic compounds, trifluoroacetic acid for acidic compounds)

-

Derivatizing agent (optional, e.g., o-phthalaldehyde (B127526) (OPA) for fluorescence detection)

-

-

Procedure:

-

Reconstitute the dried lipid extract in a suitable solvent.

-

If derivatization is required for detection, follow the specific protocol for the chosen derivatizing agent.

-